Fluoresone
Overview
Description
Synthesis Analysis
The synthesis of fluoresone-related compounds involves various chemical reactions that enhance their photostability and spectroscopic properties. One method involves the treatment of 2,4,5-trifluorobenzaldehyde with a Grignard reagent derived from 1-bromo-2,4,5-trifluorobenzene, followed by oxidation to produce bis(2,4,5-trifluorophenyl)methanone. This compound undergoes sequential nucleophilic aromatic substitution reactions, allowing the synthesis of fluorinated benzophenones, xanthones, acridones, and thioxanthones. These compounds serve as precursors to fluorinated analogues of fluorescein, rhodamine, and others, showing high fluorescence with tunable absorption and emission spectra (Woydziak, Fu, & Peterson, 2012).
Molecular Structure Analysis
The molecular structure of fluoresone and related fluorophores is crucial for their photophysical properties. The design and synthesis of epicocconone analogues, for example, involve dearomatization and the replacement of the natural product's triene tail with an aromatic ring. These modifications have led to analogues with increased photostability and quantum yields, significantly improving the discovery rate of biomarkers in proteomic research (Peixoto et al., 2014).
Chemical Reactions and Properties
Fluoresone derivatives can exhibit "off-on" fluorescence behaviors based on variable acid concentrations, acting as acid-sensing fluorophores useful in acidic environments (Wang, Xing, Shao, Lu, & Weber, 2005). Moreover, the synthesis and photochemistry of functionalized chromones as photoactivable fluorophores have been explored, showing the potential for covalent attachment and enhanced fluorescence upon irradiation (Cummings, Dizio, & Krafft, 1988).
Physical Properties Analysis
The physical properties of fluoresone derivatives, such as solubility and fluorescence, are influenced by their molecular structure. For instance, fluorene-containing hexabenzocoronenes (FHBC) have shown high solubility and efficient quenching of fluorescence, demonstrating their potential in solar cell devices (Wong, Jones, Yan, Watkins, King, Haque, Wen, Ghiggino, & Holmes, 2009).
Chemical Properties Analysis
The chemical properties of fluoresone and its analogues, such as reactivity and fluorescence, are key to their applications in various fields. The synthesis of fluorescein diphosphate, for example, demonstrates its utility in the fluorimetric analysis of alkaline and acidic phosphatase, highlighting the versatile chemical properties of fluoresone-related compounds (Ying, 1992).
Scientific Research Applications
1. Specific Scientific Field The application of bimane-based fluorescent probes is in the field of Biochemistry , specifically in the study of neurodegenerative disorders like Parkinson’s disease .
3. Methods of Application or Experimental Procedures The probes featuring electron-donating groups exhibit rotor effects that are sensitive to polarity and viscosity by “intramolecular charge transfer” (ICT) and twisted intramolecular charge transfer (TICT) mechanisms . These properties enable their application as “turn-on” fluorescent probes .
4. Results or Outcomes The probe demonstrated the diagnostic potential in selectively detecting αS fibrils amplified from PD with dementia (PDD) patient samples .
1. Fluorescent Lamps Fluorescent lamps use fluorescence to produce visible light. An electric charge is fired through an ionized gas, producing ultraviolet light. This light then excites a phosphor coating on the inside of the lamp, leading to the production of visible light .
2. Biological Detectors Fluorescence is used in biological detectors. For example, fluorescent proteins are used as a tagging tool in cellular biology. They can be attached to other proteins to reveal where they are within the cell and how they interact with other proteins .
3. Spectroscopy/Chemical Sensors Fluorescence spectroscopy is a type of electromagnetic spectroscopy that analyzes fluorescence from a sample. It is used in various chemical and biochemical sensing applications .
4. Fluorescent Labeling Fluorescent labeling is a process which involves the use of fluorescent dyes, also known as fluorophores, to label or tag biological samples. This allows researchers to detect specific components of a sample under a microscope .
5. Mineralogy Fluorescence finds application in mineralogy. Certain minerals exhibit fluorescence when exposed to ultraviolet light, which can aid in their identification .
6. Forensic Applications Fluorescence is used in forensics, for example, to detect latent fingerprints. Certain bodily fluids will naturally fluoresce under UV light, and specific dyes can be used to cause other substances to fluoresce .
1. Fluorescent Protein Antibodies Fluorescent proteins (FPs) and their derivatives have promoted widespread biological research applications . They can be classified into green fluorescent protein (GFP) and its derivatives, red fluorescent protein (RFP) and its derivatives, and near-infrared FPs .
2. Medical Diagnostics Fluorescence is used for diagnostic or basic research in modern life sciences . Microscopic technologies (CLSM, TIRF, TPFM, STED) and analytical methods (RT-PCR, next-gen sequencing, multiplexing, microarrays) are discussed .
3. Metal Ion Detection The development of fluorescence-based probes for metal ion detection finds application in fiber-optic chemical sensors for in-situ monitoring of heavy-metals in waters .
4. Intracellular Mapping Oxygen and temperature nanosensors for intracellular mapping aim at monitoring abnormal oxygen consumption and temperature variations in tumorous cells .
5. OLED and Sensing Applications TADF materials for OLED and sensing applications .
6. Aeronautical Applications Luminescence-based sensors for aeronautical applications .
Safety And Hazards
Future Directions
Fluorescence guidance, which Fluoresone could potentially be a part of, shows promise in improving patient care in various fields including disease diagnosis, perfusion-based tissue healing capacity assessment, infection/tumor eradication, and anatomic structure identification . Future directions focus on identifying candidate fluorophores to evaluate nerve health, diagnose nerve injury, classify structural manifestation and degree of injury, and determine the likelihood of recovery .
properties
IUPAC Name |
1-ethylsulfonyl-4-fluorobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FO2S/c1-2-12(10,11)8-5-3-7(9)4-6-8/h3-6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRNNIHPVNFPWAH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10183494 | |
Record name | Fluoresone [INN:DCF] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10183494 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fluoresone | |
CAS RN |
2924-67-6 | |
Record name | Fluoresone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2924-67-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Fluoresone [INN:DCF] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002924676 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Fluoresone [INN:DCF] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10183494 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Fluoresone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.991 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | FLUORESONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/343BH0S0XR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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